N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1219153-16-8
VCID: VC4897150
InChI: InChI=1S/C20H23N5O2S2/c1-2-27-15-9-5-4-8-14(15)23-16(26)12-28-19-17-18(21-13-22-19)24-20(29-17)25-10-6-3-7-11-25/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,23,26)
SMILES: CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Molecular Formula: C20H23N5O2S2
Molecular Weight: 429.56

N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

CAS No.: 1219153-16-8

Cat. No.: VC4897150

Molecular Formula: C20H23N5O2S2

Molecular Weight: 429.56

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide - 1219153-16-8

Specification

CAS No. 1219153-16-8
Molecular Formula C20H23N5O2S2
Molecular Weight 429.56
IUPAC Name N-(2-ethoxyphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H23N5O2S2/c1-2-27-15-9-5-4-8-14(15)23-16(26)12-28-19-17-18(21-13-22-19)24-20(29-17)25-10-6-3-7-11-25/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,23,26)
Standard InChI Key LCWDWBXBYHBNMO-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4

Introduction

N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound featuring a thiazolopyrimidine core linked to a piperidine moiety and an ethoxyphenyl group. This compound is part of a broader class of heterocyclic compounds that have garnered interest for their potential biological activities, including therapeutic applications.

Synthesis Overview

The synthesis of such compounds typically involves multiple steps, including the formation of the thiazolopyrimidine core and its subsequent modification with the piperidine and ethoxyphenyl groups. Common methods involve nucleophilic substitution reactions and condensation reactions.

Biological Activities and Potential Applications

Compounds with thiazolopyrimidine cores have been explored for various biological activities, including antimicrobial and anticancer properties. The presence of a piperidine ring can enhance interactions with biological targets, such as receptors or enzymes.

Potential Therapeutic Applications

  • Antimicrobial Agents: Thiazolopyrimidines have shown promise as antimicrobial agents due to their ability to interact with microbial enzymes or DNA.

  • Cancer Treatment: Some heterocyclic compounds exhibit cytotoxic activity against cancer cells, making them candidates for anticancer therapies.

Research Findings and Data

While specific data on N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is limited, related compounds have been studied extensively. For example, thiazolopyrimidine derivatives have been synthesized and tested for their biological activities, showing potential as therapeutic agents.

Data Table: Example Biological Activities of Related Compounds

Compound TypeBiological ActivityReference
ThiazolopyrimidinesAntimicrobial, Anticancer
Piperazine DerivativesNeuroprotective, Anti-inflammatory
ThienopyridinesAntimicrobial, Anticancer

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